(S,R,S)-AHPC-C4-NH2 Hydrochloride: A Technical Guide for Drug Development Professionals
(S,R,S)-AHPC-C4-NH2 Hydrochloride: A Technical Guide for Drug Development Professionals
(S,R,S)-AHPC-C4-NH2 hydrochloride is a synthetic, high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, functionalized with a four-carbon aliphatic amine linker. This molecule is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents designed to selectively eliminate target proteins from within the cell. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of (S,R,S)-AHPC-C4-NH2 hydrochloride, its application in PROTAC technology, and the experimental protocols necessary for its successful implementation.
Core Concepts and Mechanism of Action
(S,R,S)-AHPC-C4-NH2 hydrochloride serves as the E3 ligase-recruiting moiety in a PROTAC. A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase (in this case, the (S,R,S)-AHPC portion), and a linker that connects the two ligands (here, represented by the C4-NH2 chain).
By simultaneously binding to both the target protein and the VHL E3 ligase, the PROTAC facilitates the formation of a ternary complex. This proximity induces the VHL ligase to polyubiquitinate the target protein, marking it for recognition and degradation by the 26S proteasome, the cell's natural protein disposal system. Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein, offering a distinct and often more potent therapeutic effect. The hydrochloride salt form of (S,R,S)-AHPC-C4-NH2 enhances its water solubility and stability, facilitating its use in aqueous buffers for biochemical and cellular experiments.
Application in EED-Targeted PROTACs
A notable application of VHL ligands with linkers akin to (S,R,S)-AHPC-C4-NH2 is in the development of PROTACs targeting Embryonic Ectoderm Development (EED). EED is a core subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in gene silencing through the methylation of histone H3 on lysine (B10760008) 27 (H3K27). Dysregulation of the PRC2 complex is implicated in various cancers.
PROTACs incorporating a VHL ligand and an EED-binding moiety have been shown to induce the degradation of not only EED but also other core components of the PRC2 complex, such as EZH2 and SUZ12.[1][2] This leads to a potent inhibition of PRC2 enzymatic activity and subsequent anti-proliferative effects in cancer cells dependent on PRC2 function.[1][2]
Quantitative Data
The following tables summarize key quantitative data for EED-targeted PROTACs that utilize a VHL-based ligand, demonstrating the potency and efficacy achievable with this approach.
| Parameter | Value | Description | Reference(s) |
| Binding Affinity (pKD) | ~9.0 - 9.27 | Binding affinity of the EED-targeting PROTAC to the EED protein. | [1][3] |
| PRC2 Inhibition (pIC50) | ~8.1 - 8.11 | Potency of the PROTAC in inhibiting the enzymatic activity of the PRC2 complex. | [1][3] |
| Cellular Proliferation (GI50) | 49 - 58 nM | Concentration of the PROTAC that causes 50% inhibition of cell growth in PRC2-dependent cancer cell lines (e.g., Karpas-422). | [1][4] |
Experimental Protocols
Synthesis of a PROTAC using (S,R,S)-AHPC-C4-NH2
This protocol outlines a general procedure for coupling (S,R,S)-AHPC-C4-NH2 to a carboxylic acid-functionalized warhead (a ligand for the protein of interest).
Materials:
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(S,R,S)-AHPC-C4-NH2 hydrochloride
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Warhead-COOH (your protein of interest ligand with a carboxylic acid handle)
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HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
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DIPEA (N,N-Diisopropylethylamine)
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Anhydrous DMF (N,N-Dimethylformamide)
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Standard glassware for organic synthesis
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Nitrogen atmosphere
Procedure:
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Under a nitrogen atmosphere, dissolve the Warhead-COOH (1.0 equivalent) in anhydrous DMF.
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Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
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Add (S,R,S)-AHPC-C4-NH2 hydrochloride (1.1 equivalents) to the reaction mixture. Note: The DIPEA will neutralize the hydrochloride salt.
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Stir the reaction at room temperature overnight.
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Monitor the reaction progress by LC-MS.
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Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
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Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.
Western Blot for PROTAC-Induced Protein Degradation
This is a fundamental assay to determine the efficacy of a PROTAC in degrading the target protein.
Materials:
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Cultured cells expressing the target protein
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PROTAC of interest
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DMSO (vehicle control)
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Ice-cold PBS (Phosphate-Buffered Saline)
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RIPA lysis buffer supplemented with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels and electrophoresis apparatus
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PVDF or nitrocellulose membranes and transfer apparatus
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibody against the target protein
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Primary antibody against a loading control (e.g., GAPDH, β-actin)
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HRP-conjugated secondary antibody
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ECL chemiluminescence substrate and imaging system
Procedure:
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Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
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Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Western Blot:
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Normalize the protein concentration of all samples.
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Denature the proteins by boiling in Laemmli sample buffer.
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Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
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Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and capture the image.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. From this data, a dose-response curve can be generated to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
In Vitro Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is dependent on the ubiquitin-proteasome system.
Materials:
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Recombinant E1 activating enzyme
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Recombinant E2 conjugating enzyme (e.g., UBE2D2)
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Recombinant VHL/Elongin B/Elongin C complex
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Recombinant target protein
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Ubiquitin
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ATP
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PROTAC of interest
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Ubiquitination reaction buffer
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SDS-PAGE and Western blot reagents
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Antibody against the target protein or an anti-ubiquitin antibody
Procedure:
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Set up the ubiquitination reaction by combining the E1, E2, VHL complex, target protein, ubiquitin, and ATP in the reaction buffer.
-
Add the PROTAC at various concentrations. Include a no-PROTAC control.
-
Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding Laemmli sample buffer and boiling.
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Analyze the reaction products by SDS-PAGE and Western blot, probing for the target protein or ubiquitin. An increase in high molecular weight bands corresponding to the ubiquitinated target protein in the presence of the PROTAC indicates successful ubiquitination.
Visualizations
Caption: Mechanism of action for a PROTAC utilizing (S,R,S)-AHPC-C4-NH2.
Caption: Experimental workflow for Western Blot analysis of PROTAC-induced degradation.
Caption: Logical workflow for the synthesis of a PROTAC via amide coupling.
